

# Zervimesine SHINE and SHIMMER Studies: A Comparative Analysis of Key Findings

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key findings from the Phase 2 clinical trials of **Zervimesine** (CT1812): the SHINE study in patients with mild-to-moderate Alzheimer's Disease (AD) and the SHIMMER study in individuals with mild-to-moderate Dementia with Lewy Bodies (DLB). The data presented is intended to offer an objective overview of **Zervimesine**'s performance and the methodologies employed in these pivotal studies.

# **Executive Summary**

**Zervimesine**, a novel, orally administered small molecule, acts as a sigma-2 ( $\sigma$ 2) receptor antagonist. This mechanism is believed to interfere with the binding of toxic amyloid-beta (A $\beta$ ) and alpha-synuclein ( $\alpha$ -synuclein) oligomers to neurons, thereby preventing downstream neurotoxicity and synaptic dysfunction.[1][2] Both the SHINE and SHIMMER studies met their primary endpoints of safety and tolerability.[3][4]

In the SHINE study, **Zervimesine** demonstrated a noteworthy potential to halt cognitive decline in a specific subgroup of Alzheimer's patients with lower baseline levels of plasma p-tau217.[3] In the SHIMMER study, **Zervimesine** showed significant positive effects across a range of neuropsychiatric, cognitive, motor, and functional domains in patients with Dementia with Lewy Bodies.[3][4]

## **Comparative Efficacy Data**



The following tables summarize the key quantitative outcomes from the SHINE and SHIMMER studies, comparing **Zervimesine** to placebo.

Table 1: SHINE Study - Efficacy in Mild-to-Moderate

**Alzheimer's Disease (6-Month Treatment)** 

| Endpoint                        | Patient<br>Subgroup                    | Zervimesin<br>e Treatment<br>Arm | Placebo<br>Arm            | Percentage<br>Improveme<br>nt vs.<br>Placebo | Citation |
|---------------------------------|----------------------------------------|----------------------------------|---------------------------|----------------------------------------------|----------|
| Cognitive Decline (ADAS-Cog 11) | Lower p-<br>tau217 levels              | Slowing of decline               | Decline<br>observed       | 95% slowing of cognitive decline             | [5][6]   |
| Cognitive<br>Deterioration      | Mild AD with<br>lower p-<br>tau217     | Arrested deterioration           | Deterioration<br>observed | 129%                                         | [3][7]   |
| Cognitive<br>Deterioration      | Moderate AD<br>with lower p-<br>tau217 | Arrested deterioration           | Deterioration<br>observed | 91%                                          | [3][7]   |

Table 2: SHIMMER Study - Efficacy in Mild-to-Moderate Dementia with Lewy Bodies (6-Month Treatment)



| Endpoint                         | Measureme<br>nt Tool                       | Zervimesin<br>e Treatment<br>Arm    | Placebo<br>Arm                  | Percentage<br>Improveme<br>nt vs.<br>Placebo | Citation  |
|----------------------------------|--------------------------------------------|-------------------------------------|---------------------------------|----------------------------------------------|-----------|
| Neuropsychia<br>tric<br>Symptoms | Neuropsychia<br>tric Inventory<br>(NPI-12) | Improved<br>score                   | Worsened or less improved score | 86% better score                             | [3][4][7] |
| Activities of Daily Living       | ADCS-ADL                                   | Preservation of function            | Decline in function             | 52%<br>preservation                          | [4][8]    |
| Cognitive<br>Fluctuations        | Clinician Assessment of Fluctuation (CAF)  | Reduction in fluctuations           | Fluctuations<br>observed        | 91%<br>reduction                             | [8][9]    |
| Motor<br>Function                | MDS-UPDRS<br>Part III                      | Improvement<br>in motor<br>function | Decline in<br>motor<br>function | 62%<br>improvement                           | [8][9]    |

# **Experimental Protocols**

Below are the detailed methodologies for the key experiments cited in the SHINE and SHIMMER studies.

#### **SHINE Study (NCT03507790)**

- Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10]
- Participants: 153 adults aged 50 to 85 years with a diagnosis of mild-to-moderate
   Alzheimer's Disease.[11][12]
- Intervention: Participants were randomized to receive either one of two doses of Zervimesine (100 mg or 300 mg) or a placebo, administered orally once daily for six months.[3][13]
- Primary Outcome Measures: Safety and tolerability.[3]



- Key Secondary and Exploratory Outcome Measures:
  - Cognitive Assessment: The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) was used to measure cognitive function. The ADAS-Cog is a standardized tool that assesses memory, language, and praxis. It involves a series of tasks administered by a trained rater, with a higher score indicating greater cognitive impairment.[14][15][16]
  - Biomarker Analysis: Plasma phosphorylated tau at threonine 217 (p-tau217) levels were measured at baseline. This was likely performed using advanced immunoassay techniques or mass spectrometry, which can accurately quantify low concentrations of the protein in blood samples.[17][18][19]

#### SHIMMER Study (NCT05225415)

- Study Design: A Phase 2, exploratory, double-blind, placebo-controlled clinical trial.[4][9]
- Participants: 130 adults with mild-to-moderate Dementia with Lewy Bodies.[3][4]
- Intervention: Participants were randomized to receive either a daily oral dose of **Zervimesine** or a placebo for six months. A total of 88 participants were in the treatment arms and 42 in the placebo arm.[4][8][20]
- Primary Outcome Measures: Safety and tolerability.[4]
- Key Secondary Outcome Measures:
  - Neuropsychiatric Assessment: The Neuropsychiatric Inventory (NPI-12) was used to assess 12 domains of behavioral disturbance. This is a structured interview with a caregiver to evaluate the frequency and severity of symptoms such as delusions, hallucinations, agitation, and anxiety.[21][22][23]
  - Functional Assessment: The Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale was used to measure the ability to perform daily tasks.
  - Motor Skills Assessment: The Movement Disorder Society-Unified Parkinson's Disease
     Rating Scale (MDS-UPDRS) Part III was utilized to objectively assess parkinsonian motor



symptoms.[9]

 Cognitive Fluctuation Assessment: The Clinician Assessment of Fluctuation (CAF) was employed to measure the frequency and duration of cognitive fluctuations.

## Visualizing the Science

The following diagrams illustrate the proposed mechanism of action of **Zervimesine**, the workflow of the clinical trials, and a comparison with the standard of care.



Click to download full resolution via product page

Caption: **Zervimesine**'s proposed neuroprotective mechanism of action.





Click to download full resolution via product page

Caption: General experimental workflow for the SHINE and SHIMMER studies.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. alzheimersla.org [alzheimersla.org]
- 2. cndlifesciences.com [cndlifesciences.com]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Cognition's Positive Phase 2 'SHIMMER' Study of Zervimesine [globenewswire.com]
- 5. Cognition Therapeutics, Inc. Reports Promising Results for Zervimesine in Phase 2
   Alzheimer's and Dementia with Lewy Bodies Studies [quiverquant.com]
- 6. Cognition Therapeutics, Inc. Reports Promising Results for Zervimesine in Phase 2 Alzheimer's and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]
- 7. glassbury.net [glassbury.net]
- 8. ir.cogrx.com [ir.cogrx.com]



- 9. Investigative Therapy Linked to Improved Cognitive, Behavioral, Functional, and Motor Outcomes for People with Dementia with Lewy Bodies - - Practical Neurology [practicalneurology.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ir.cogrx.com [ir.cogrx.com]
- 12. cogrx.com [cogrx.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. fda.gov [fda.gov]
- 15. dementiaresearch.org.au [dementiaresearch.org.au]
- 16. Úvodní stránka | Česká a slovenská neurologie a neurochirurgie [csnn.eu]
- 17. Independent Research Finds Underlying Method for C<sub>2</sub>N's p-Tau217 RatioBlood Test Outperforms Other Tau Blood Tests Used for Alzheimer's Diagnoses — C2N Diagnostics [c2n.com]
- 18. alzheimers.gov [alzheimers.gov]
- 19. P-tau217 as a Reliable Blood-Based Marker of Alzheimer's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 20. ir.cogrx.com [ir.cogrx.com]
- 21. dementiaresearch.org.au [dementiaresearch.org.au]
- 22. unsw.edu.au [unsw.edu.au]
- 23. What is the Neuropsychiatric Inventory? [npitest.net]
- To cite this document: BenchChem. [Zervimesine SHINE and SHIMMER Studies: A Comparative Analysis of Key Findings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087022#replicating-key-findings-from-the-zervimesine-shine-and-shimmer-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com